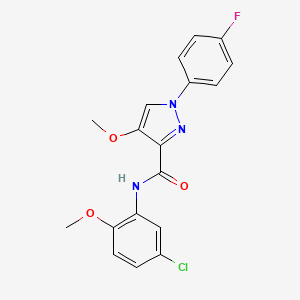

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifunctional pyrazole core. Key structural features include:

- 4-Fluorophenyl substituent: Enhances metabolic stability and modulates lipophilicity via fluorine’s electron-withdrawing effects.

- 4-Methoxy group: Increases polarity and hydrogen-bonding capacity, influencing solubility and target binding .

The molecular formula is C25H20ClF2N3O3 (MW: 483.9 g/mol), with a Smiles string reflecting its benzyl-ether and carboxamide linkages .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O3/c1-25-15-8-3-11(19)9-14(15)21-18(24)17-16(26-2)10-23(22-17)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTXYEVWYZAUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known by its CAS number 1020455-28-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula : C16H16ClFN2O3

- Molecular Weight : 334.79 g/mol

- IUPAC Name : this compound

- Solubility : 13.7 µg/mL at pH 7.4

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structural components suggest potential interactions with various biological targets.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Topological Polar Surface Area | 65.4 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

This compound has been studied for its effects on various biological pathways:

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting the NLRP3 inflammasome, which plays a critical role in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, particularly those associated with breast and colon cancers .

- Antimicrobial Effects : Preliminary studies have shown that it possesses antimicrobial activity against certain bacterial strains, indicating a potential use in treating infections .

Study on Anti-inflammatory Effects

A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound effectively reduced myocardial injury in mouse models through NLRP3 inhibition . This finding supports its potential as a therapeutic agent in cardiovascular diseases characterized by inflammation.

Anticancer Research

In vitro studies have revealed that this compound can significantly reduce cell viability in breast cancer cell lines by triggering apoptotic pathways. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

Research conducted on various bacterial strains showed that the compound demonstrated notable inhibitory effects against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that pyrazole derivatives exhibit significant anticancer properties. N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its ability to inhibit the proliferation of cancer cells. In particular, it has shown promise against various cancer lines, including breast and prostate cancer, by inducing apoptosis and cell cycle arrest.

Mechanism of Action:

The mechanism underlying the anticancer effects of this compound involves the modulation of key signaling pathways. For instance, it may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. Such modulation can lead to reduced tumor growth and enhanced sensitivity to traditional chemotherapeutics.

Anti-inflammatory Properties

Cytokine Inhibition:

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies:

In preclinical models, administration of this pyrazole derivative resulted in decreased inflammation markers and improved clinical scores in animal models of arthritis, suggesting its potential utility in rheumatology.

Neurological Applications

Neuroprotective Effects:

Recent studies have indicated that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

Research Findings:

In vitro experiments have shown that this compound can reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects:

The compound exhibits antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a valuable candidate for further development in the field of infectious diseases.

Experimental Evidence:

Studies have reported that this compound can inhibit the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the pyrazole ring can significantly affect its potency and selectivity for various biological targets.

| Substituent | Effect on Activity |

|---|---|

| 5-Chloro | Enhances anticancer activity |

| 4-Fluoro | Increases selectivity for specific receptors |

| Methoxy groups | Contributes to solubility and stability |

Chemical Reactions Analysis

Chemical Reactions Involving Pyrazole Derivatives

Pyrazole derivatives can undergo various chemical reactions, including:

-

Nucleophilic Substitution : The halogen substituents on the phenyl rings can undergo nucleophilic substitution reactions.

-

Hydrolysis : The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

-

Cyclization Reactions : Pyrazoles can participate in cyclization reactions to form more complex heterocyclic compounds.

Reaction Conditions and Catalysts

Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing the yield and purity of the desired product. For instance, metal catalysts like copper or palladium are often used in cross-coupling reactions to introduce new substituents onto the pyrazole ring.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects . The specific biological activity of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide would depend on its interaction with biological targets such as enzymes or receptors.

Data Tables: Biological Activities of Pyrazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazole Derivatives | Various Substituents | Anti-inflammatory, Analgesic, Antitumor |

| N-(3-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole | Different Substituents on Triazole Ring | Antimicrobial |

| 1H-Pyrazole Derivative | Similar Carboxamide Group but Different Ring Structure | Anticancer |

| 5-Methyl-N-(2-fluorophenyl)triazole | Fluorinated Phenyl Ring | PXR Modulator |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Pyrazole Carboxamides

- Fluorine Substitution: The target compound’s 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., 3a) due to reduced oxidative metabolism .

- Melting Points: Fluorinated derivatives (e.g., 3d) exhibit higher melting points than non-fluorinated analogs (e.g., 3a), suggesting stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

Table 2: Bioactivity of Pyrazole Carboxamides

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: Fluorine substitution reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

- Toxicity : Chlorine and fluorine substituents may increase hepatotoxicity risk, necessitating in vitro cytotoxicity screening (e.g., CHO-k1 cell assays, as in ) .

Preparation Methods

Introduction of the 4-Methoxy Group

The 4-methoxy substituent is typically introduced during pyrazole formation. In Synthetic Scheme III of US Patent 5,466,823, diketones derived from methoxy-substituted acetophenones are reacted with hydrazines to yield 4-methoxypyrazoles. For instance, ethyl trifluoroacetate and 4-methoxyacetophenone condense in the presence of sodium methoxide to form a diketone intermediate, which cyclizes with 4-fluorophenylhydrazine to afford the 4-methoxy-substituted pyrazole.

Chlorination at the 5-Position

Chlorination of the pyrazole ring is achieved via direct electrophilic substitution or using chlorinating agents. The patent US5466823A describes passing chlorine gas through a solution of pyrazole derivatives to introduce chloro groups at specific positions. For the target compound, chlorination at the 5-position is performed post-cyclization using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.

Amide Bond Formation

The final step involves coupling the pyrazole-3-carboxylic acid with 5-chloro-2-methoxyaniline. This is achieved using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (diisopropylethylamine) in dimethylformamide (DMF).

Procedure :

-

Activate the carboxylic acid by stirring with HATU (1.5 equiv) and DIPEA (1.5 equiv) in DMF for 30 minutes.

-

Add 5-chloro-2-methoxyaniline (1.2 equiv) and stir for 2–3 hours.

-

Purify via column chromatography (ethyl acetate/hexane) to isolate the product.

Yields for analogous reactions range from 60–90%, depending on the amine’s nucleophilicity and steric hindrance.

Alternative Synthetic Routes

Knorr Pyrazole Synthesis

The Knorr method, involving condensation of hydrazines with 1,3-diketones, offers an alternative route. For example, 4-fluorophenylhydrazine reacts with 1-(4-methoxyphenyl)-3-chloro-1,3-diketone to form the pyrazole core. However, this method suffers from lower regioselectivity compared to cycloaddition.

Post-Functionalization of Preformed Pyrazoles

Optimization and Challenges

Regioselectivity Control

Regioselectivity in pyrazole formation is influenced by the electronic nature of substituents. Electron-withdrawing groups (e.g., -Cl, -F) direct cycloaddition to the less substituted position, while electron-donating groups (e.g., -OCH₃) favor alternative regiochemistry. Computational studies suggest that frontier molecular orbital interactions dominate this selectivity.

Stability of Methoxy Groups

Methoxy groups are prone to demethylation under acidic or high-temperature conditions. Protecting groups such as benzyl ethers or silyl ethers are employed during harsh reactions, followed by deprotection using hydrogenolysis or fluoride ions.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 60–75% | High | Moderate |

| Knorr Synthesis | 40–55% | Low | Low |

| Post-Functionalization | 30–50% | Variable | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency in structurally related pyrazole derivatives by reducing reaction times and improving yields . Key steps include:

- Step 1 : Condensation of substituted anilines with isocyanates or acyl chlorides to form intermediates.

- Step 2 : Cyclization using hydrazine derivatives under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO.

- Step 3 : Purification via recrystallization or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions on the pyrazole and aryl rings. For example, the methoxy groups (-OCH) typically resonate at δ 3.8–4.0 ppm in H NMR .

- X-ray Crystallography : Resolve the 3D structure to analyze bond angles (e.g., β = 92.003° in monoclinic systems) and packing interactions. Data collection parameters include a wavelength of 0.71073 Å (Mo-Kα radiation) and refinement using SHELX .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated [M+H] = 471.76 g/mol for analogs) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For example:

- In Vitro Assays : Test kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays at concentrations of 1–100 µM.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

- Solubility : Pre-screen in PBS (pH 7.4) or DMSO to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., COX-2 or 5-LOX). Parameterize force fields (e.g., OPLS-AA) and validate with co-crystallized ligands .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and hydrogen-bonding interactions .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity trends .

Q. What strategies resolve contradictions in reported biological data for pyrazole-carboxamide analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC variability in kinase assays) and identify confounding factors (e.g., cell line heterogeneity or assay protocols) .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed incubation times and serum-free conditions).

- Structural Tweaking : Synthesize derivatives with single substituent changes (e.g., replacing -OCH with -Cl) to isolate activity contributors .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) using first-order kinetics .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates high metabolic liability .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .

Comparative and Optimization Questions

Q. What are the key differences in reactivity between this compound and its 4-chlorophenyl or 3-trifluoromethyl analogs?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing -Cl and -F groups on the aryl rings reduce electron density, making the compound less reactive toward nitration or sulfonation compared to methyl-substituted analogs .

- Stability : Fluorine substituents enhance metabolic stability but may reduce solubility. Compare logP values (e.g., 3.5 vs. 2.8 for -CF analogs) .

- Synthetic Challenges : The 5-chloro-2-methoxyphenyl group requires orthogonal protection (e.g., tert-butyloxycarbonyl) during multi-step syntheses .

Q. How can researchers optimize crystallization conditions for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water or DCM/pentane) to achieve slow evaporation. For monoclinic crystals (space group P21/c), optimize ratios to obtain prismatic crystals .

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4–25°C).

- Additives : Introduce trace co-solvents (e.g., acetonitrile) to improve crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.